molecular formula C29H30N4O6 B2402465 (Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534579-31-2

(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2402465
M. Wt: 530.581
InChI Key: UDKHSNAHHNWCJE-ZXPTYKNPSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or transesterification, and the imino group could participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential biological effects. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve investigating its potential uses in various fields such as medicine or materials science. This could involve studying its biological activity, its reactivity under various conditions, or its physical properties .

properties

IUPAC Name

ethyl 7-cyclohexyl-6-(2,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O6/c1-4-39-29(36)22-17-21-25(30-24-12-8-9-15-32(24)28(21)35)33(18-10-6-5-7-11-18)26(22)31-27(34)20-14-13-19(37-2)16-23(20)38-3/h8-9,12-18H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKHSNAHHNWCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=C(C=C4)OC)OC)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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